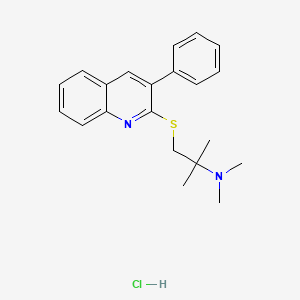
2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochlo ride
概要
説明
ICI-170809は、5-ヒドロキシトリプタミン2受容体拮抗薬および血小板凝集阻害薬として作用する低分子薬です。当初はアストラゼネカ株式会社によって開発されました。 この化合物は、心血管疾患やその他の状態における潜在的な治療用途について研究されてきました .
準備方法
ICI-170809の合成は、活性化剤ICI 169,369のジメチル化を含むいくつかのステップを含みます。 反応条件は通常、ジメチルスルホキシドやポリエチレングリコール300などの溶媒と、Tween 80などの界面活性剤の使用を伴います . ICI-170809の工業生産方法は広く文書化されていませんが、大規模生産向けに最適化された同様の合成経路に従う可能性があります。
化学反応の分析
ICI-170809は、主に5-ヒドロキシトリプタミン2受容体系との相互作用を伴うさまざまな化学反応を起こします。 それは競合的拮抗薬として作用し、動脈平滑筋における5-ヒドロキシトリプタミンの効果をブロックします
科学研究への応用
ICI-170809は、5-ヒドロキシトリプタミン2受容体拮抗薬としての役割について広く研究されてきました。 それは心血管疾患の治療、特に血小板凝集の予防と血栓症の発生リスクの軽減において潜在能力を示しています . さらに、セロトニンはこれらのプロセスを調節する上で重要な役割を果たすため、睡眠覚醒行動への影響について調査されています .
科学的研究の応用
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets:
- JNK Inhibition : Research indicates that quinoline derivatives, including this compound, may act as inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in several diseases, including cancer and neurodegenerative disorders. JNK inhibitors can modulate cell survival pathways, offering therapeutic avenues for conditions characterized by aberrant JNK activity .
Neuropharmacology
This compound's structure suggests potential applications in neuropharmacology:
- NMDA Receptor Modulation : Similar compounds have shown promise in modulating NMDA receptors, which are critical for synaptic plasticity and memory function. The ability to influence these receptors could lead to developments in treatments for neurological disorders such as Alzheimer's disease and schizophrenia .
Biochemical Research
In biochemical studies, the compound serves as a valuable tool for understanding complex metabolic pathways:
- Tryptophan-Kynurenine Pathway : The compound may be utilized to explore the tryptophan-kynurenine metabolic pathway, which plays a significant role in various physiological processes and disease states. Investigating this pathway can reveal insights into neuroinflammation and immune responses .
Case Study 1: JNK Inhibition and Cancer Therapy
A study explored the effects of quinoline derivatives on JNK signaling pathways in cancer cells. The results indicated that these compounds could significantly reduce cell proliferation by inducing apoptosis through JNK inhibition. This underscores the potential of 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride as a candidate for cancer therapy.
Case Study 2: Neuroprotective Effects
In experimental models of neurodegeneration, compounds structurally similar to this quinoline derivative were shown to protect against NMDA-induced excitotoxicity. This protective effect was attributed to their ability to act as NMDA receptor antagonists, suggesting that the compound could be further studied for its neuroprotective properties.
作用機序
ICI-170809は、5-ヒドロキシトリプタミン2受容体に結合することにより、セロトニンの作用を阻害することによって効果を発揮します。 この拮抗作用は、ホスホリパーゼCの活性化とそれに続く宿主細胞の脱分極を含む下流シグナル伝達経路の活性化を防ぎます . 血小板凝集を阻害する化合物の能力も、5-ヒドロキシトリプタミン2受容体との相互作用に関連しています .
類似化合物との比較
ICI-170809は、メチセルジドやその脱メチル化アナログICI 169,369などの他の5-ヒドロキシトリプタミン2受容体拮抗薬と類似しています . ICI-170809は受容体に対する親和性が高く、より強力な拮抗作用を示します . これにより、研究および潜在的な治療用途のためのユニークで貴重な化合物になります。
生物活性
2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride, also known as ICI-170809, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H25ClN2S
- Molecular Weight : 373.0 g/mol
- CAS Number : 85275-48-5
The compound features a quinoline core substituted with a thioether group and a dimethylamino moiety, which are critical for its biological activity.
Synthesis
The synthesis of 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride typically involves the reaction of 3-phenylquinoline derivatives with dimethylaminoalkyl thiols. The process can be optimized through various reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline exhibit significant antimicrobial properties. A study demonstrated that several synthesized derivatives showed moderate to excellent antibacterial activity against various strains, suggesting a potential for development as antimicrobial agents .
| Compound | Antimicrobial Activity | Bacterial Strains Tested |
|---|---|---|
| ICI-170809 | Moderate to Excellent | E. coli, S. aureus, P. aeruginosa |
| Similar Compounds | Variable | Various |
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly its ability to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspases, similar to other known anticancer agents .
The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it may interact with proteins involved in apoptosis regulation, leading to increased cell death in malignant cells .
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study assessed the antimicrobial efficacy of ICI-170809 against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent in treating bacterial infections . -
Anticancer Activity Evaluation :
In a series of experiments conducted on leukemia cell lines, ICI-170809 exhibited an IC50 value indicating effective cytotoxicity. The compound was found to induce apoptosis through caspase activation pathways, suggesting its role as a dual inhibitor of MDM2 and XIAP proteins .
特性
CAS番号 |
85275-49-6 |
|---|---|
分子式 |
C21H25ClN2S |
分子量 |
373.0 g/mol |
IUPAC名 |
N,N,2-trimethyl-1-(3-phenylquinolin-2-yl)sulfanylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C21H24N2S.ClH/c1-21(2,23(3)4)15-24-20-18(16-10-6-5-7-11-16)14-17-12-8-9-13-19(17)22-20;/h5-14H,15H2,1-4H3;1H |
InChIキー |
HVIXPSLXHVWFAU-UHFFFAOYSA-N |
SMILES |
CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl |
正規SMILES |
CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl |
同義語 |
2-((2-(dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride ICI 170809 ICI-170,809 ZM 170809 ZM-170809 ZM170809 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













